molecular formula C16H19N3O4S B2561708 N-(2,2-di(furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2309597-78-0

N-(2,2-di(furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2561708
CAS No.: 2309597-78-0
M. Wt: 349.41
InChI Key: FXJIPUCJZVVVCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the compound .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds containing furan and sulfonamide groups, like the title compound, is significant for developing novel materials with potential applications in various fields. For example, Asiri et al. (2012) investigated a related compound, highlighting its structural twists and supramolecular chains formed through hydrogen bonding, indicating potential applications in molecular engineering and design Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012.

Antibacterial Applications

Research on heterocyclic compounds containing a sulfonamido moiety, similar to the target compound, has shown promising antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. This suggests potential applications of similar compounds in developing new antibacterial agents Azab, Youssef, & El-Bordany, 2013.

Inhibition of Biological Enzymes

Compounds with sulfonamide groups have been researched for their inhibitory effects on various biological enzymes. Büyükkıdan et al. (2017) synthesized a pyrazole-based sulfonamide and its metal complexes, investigating their inhibition on human carbonic anhydrase isoenzymes. Their findings revealed potent inhibitory activities, suggesting applications in treating conditions associated with enzyme dysregulation Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017.

Anticancer and Antiviral Activities

Compounds featuring pyrazole and sulfonamide pharmacophores have been explored for their anticancer and antiviral potentials. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a well-known sulfonamide, and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the versatility of sulfonamide-containing compounds in therapeutic applications Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013.

Hybrid Compounds for Broad Biological Activities

The creation of hybrid compounds incorporating sulfonamide groups can lead to a broad spectrum of biological activities. Ghomashi, Ghomashi, Aghaei, & Massah (2022) reviewed advances in designing sulfonamide hybrids, demonstrating their significant potential in pharmacology due to their diverse biological activities Ghomashi, Ghomashi, Aghaei, & Massah, 2022.

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often relevant for drugs or bioactive compounds. Without specific information, it’s hard to predict the mechanism of action for this compound.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJIPUCJZVVVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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